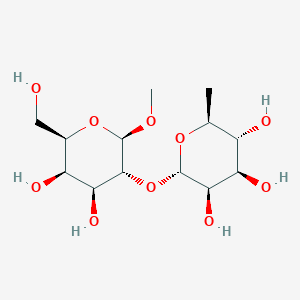

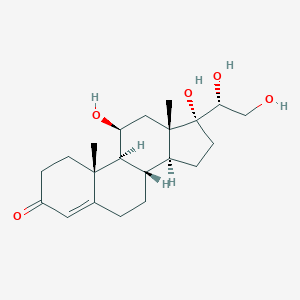

(20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione

Overview

Description

The compound (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione is a steroid derivative that is of interest due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar steroid derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of steroid derivatives often involves complex organic reactions. The first paper describes the enzymatic preparation of a closely related compound, 17α, 20β, 21-trihydroxypregn-4 [14C] en-3, 11-dione, using a water-organic solvent heterogeneous system. This method is noted for its efficiency, requiring small volumes and minimal amounts of enzyme, making it suitable for preparative purposes . Although this is not the exact compound of interest, the methodology could potentially be adapted for the synthesis of (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione.

Molecular Structure Analysis

The molecular structure of steroid derivatives is typically characterized using spectroscopic methods. The second paper discusses the synthesis of 16-methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione and provides a detailed spectroscopic characterization, including 1H and 13C nuclear magnetic resonance (NMR) . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione.

Chemical Reactions Analysis

Steroid derivatives can undergo various chemical reactions, depending on their functional groups and stereochemistry. The enzymatic reduction mentioned in the first paper is an example of a chemical reaction that modifies the steroid nucleus . The second paper does not detail specific reactions but discusses the overall synthetic route and the characterization of intermediates . Understanding these reactions is essential for the synthesis and modification of compounds like (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of steroid derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione, the methods used for characterizing similar compounds, such as NMR spectroscopy, are indicative of their physical and chemical properties . These properties include solubility, melting point, and specific optical rotation, which are important for the practical use and application of these compounds.

Scientific Research Applications

Bioactive Compound Research and Pharmacological Potential

The study of bioactive compounds, particularly those derived from natural resources, is a significant area of scientific research. Compounds like Curcumin, which exhibit a range of biological properties, including antibacterial, antiviral, anti-cancer, anti-inflammatory, and antioxidant activities, are of particular interest (Witika et al., 2021). Research focuses on the enhancement of these properties through various methods, including encapsulation, to improve bioavailability and therapeutic effectiveness.

Material Science and Polymer Research

In material science, the study of Polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by microorganisms, represents an important field of application. These materials are researched for their potential in replacing conventional plastics, with a focus on their biosynthesis, physical, chemical, and biological properties, and commercial viability (Amara, 2010). The development of sustainable and environmentally friendly materials, including the exploration of novel monomers and polymerization processes, is a key area of research.

Environmental Chemistry and Toxicology

Research in environmental chemistry and toxicology explores the occurrence, fate, and impact of chemical compounds in the environment. Studies on novel brominated flame retardants (NBFRs) examine their presence in various matrices and their potential risks, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020). This research area underscores the importance of understanding the environmental and health implications of synthetic compounds and the development of safer alternatives.

Safety And Hazards

properties

IUPAC Name |

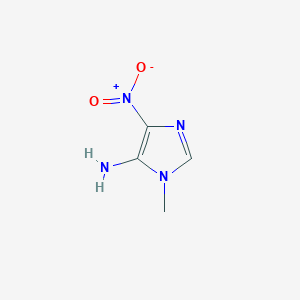

(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIDABJJGYNJTK-GNIMZFFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538489 | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

CAS RN |

116-59-6 | |

| Record name | 20beta-Hydroxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35G4D30OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)